2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid
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Overview
Description
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid, also known as Ebselen, is a synthetic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Ebselen is a member of the seleno-organic drug family and is a potent antioxidant, anti-inflammatory, and neuroprotective agent. In
Scientific Research Applications
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has also been studied for its anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.
Mechanism Of Action
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid exerts its therapeutic effects through multiple mechanisms of action. It acts as a potent antioxidant by scavenging reactive oxygen species and reducing oxidative stress. 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid also modulates various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. Additionally, 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has been shown to have an inhibitory effect on various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuroprotection. 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has also been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Moreover, 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.
Advantages And Limitations For Lab Experiments
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has also been extensively studied, and its mechanism of action is well understood, making it a valuable tool for research. However, 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Moreover, 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has a high reactivity towards thiol groups, which can interfere with some assays.
Future Directions
There are several future directions for 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid research. One potential direction is the development of 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has shown promise as an anti-cancer agent, and future research could focus on its potential use in cancer therapy. Additionally, the development of new 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid derivatives with improved solubility and selectivity could expand its use in various research applications.
In conclusion, 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid is a promising compound with potential therapeutic applications in various diseases. Its well-established synthesis method, well-understood mechanism of action, and extensive research make it a valuable tool for scientific research. Further research is needed to fully explore its therapeutic potential and develop new 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid-based drugs for the treatment of various diseases.
Synthesis Methods
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid is synthesized by a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with 2-aminoethanol to form 2,4-dichloro-5-[(2-hydroxyethyl)amino]benzoic acid. This compound is then reacted with 6-ethoxy-1,3-benzothiazol-2-amine to form the final product, 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid. The synthesis of 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid is a well-established process and has been optimized for large-scale production.
properties
IUPAC Name |
2,4-dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O5S2/c1-2-25-8-3-4-12-13(5-8)26-16(19-12)20-27(23,24)14-6-9(15(21)22)10(17)7-11(14)18/h3-7H,2H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVDRFNYZSGRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=C(C(=C3)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid |
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